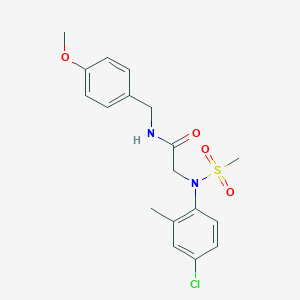![molecular formula C20H15Cl2N3O4 B258594 Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B258594.png)
Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. In biochemistry, this compound has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. In pharmacology, this compound has been found to exhibit potential as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and physiological effects:
Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and tyrosinase enzymes. In vivo studies have shown that this compound can exhibit antitumor, anti-inflammatory, and analgesic activities.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in lab experiments is that it has been found to exhibit multiple activities, making it a versatile compound for various research applications. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may hinder its development as a lead compound for drug development.
Future Directions
There are several future directions for the research and development of Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate. One direction is to further investigate its mechanism of action to understand its potential as a lead compound for drug development. Another direction is to explore its potential applications in other fields, such as agriculture and materials science. Additionally, the development of new synthesis methods for this compound may also be a future direction to improve its availability for research purposes.
Conclusion:
In conclusion, Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to new discoveries and advancements in various fields of science.
Synthesis Methods
The synthesis of Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves a multistep process. The first step involves the reaction between 2-chlorobenzaldehyde and 4-chlorobenzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with ethyl acetoacetate in the presence of a catalyst to form the pyrazoline intermediate. The final step involves the reaction of the pyrazoline intermediate with ethyl chloroformate in the presence of a base to form the desired compound.
properties
Product Name |
Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate |
|---|---|
Molecular Formula |
C20H15Cl2N3O4 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H15Cl2N3O4/c1-2-29-18(27)16-15-17(26)25(14-6-4-3-5-13(14)22)19(28)20(15,24-23-16)11-7-9-12(21)10-8-11/h3-10,15,24H,2H2,1H3 |
InChI Key |
CMKCUMNBOZASHU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)

![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)

![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)

![benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B258538.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B258539.png)